

CCT241161 pan-RAF inhibitor mechanism of action

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Compound Focus: CCT241161

Cat. No.: S548106

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Quantitative Inhibitory Profile

The potency of **CCT241161** against its primary kinase targets is quantified by IC50 values, which represent the concentration needed to inhibit half of the enzyme's activity.

Target Kinase	IC50 Value
LCK	3 nM [1]
CRAF	6 nM [1]
SRC	10 nM [1]
BRAF-V600E	15 nM [1]
BRAF	30 nM [1]

Detailed Experimental Protocols

The biological activity of **CCT241161** was characterized through standard in vitro and in vivo assays. Below are the key methodologies cited in the literature.

In Vitro Cell Viability and Proliferation Assays

- **Purpose:** To determine the compound's ability to inhibit the growth of various melanoma cell lines.
- **Typical Protocol (CellTiter-Glo Assay):** Cells (e.g., WM266.4 with BRAF mutation, A375 with BRAF-V600E mutation, D04 with NRAS mutation) are seeded in culture plates and treated with a dose range of **CCT241161** (e.g., from 1 nM to 100 μ M) for a set period, often 72 hours. Cell viability is then measured by adding CellTiter-Glo reagent, which quantifies the amount of ATP present as a marker of metabolically active cells [1].
- **Outcome Measurement:** IC50 values for cytotoxicity are calculated from the dose-response curves.

In Vitro Western Blot Analysis

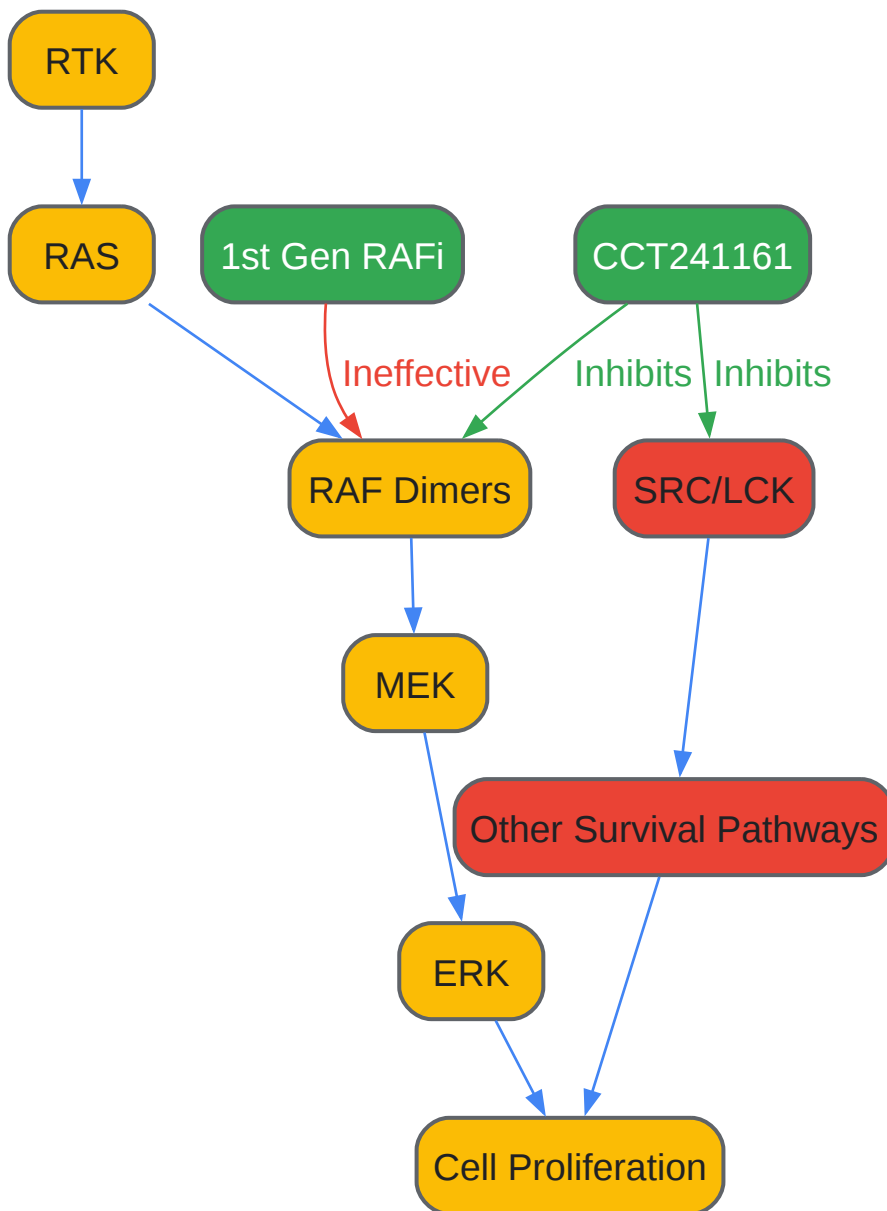
- **Purpose:** To assess the biochemical effects of the inhibitor on downstream signaling pathways.
- **Typical Protocol:** Cells are treated with **CCT241161** at various concentrations (e.g., 1-100 nM for WM266.4 cells for 24 hours; 0.1-10 μ M for NRAS mutant cells for 24 hours). After treatment, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of MEK, ERK, and SRC [1].
- **Outcome Measurement:** Reduction in the levels of phosphorylated (active) MEK, ERK, and SRC indicates effective pathway inhibition.

In Vivo Xenograft Studies

- **Purpose:** To evaluate the anti-tumor efficacy of **CCT241161** in a live animal model.
- **Typical Protocol:** Female nude mice (5-6 weeks old) are implanted with human tumor cells (e.g., A375, PLX4720-resistant A375, or NRAS mutant D04) to form xenografts. Once tumors are established, mice are treated with **CCT241161** (e.g., 10 or 20 mg/kg) or a control vehicle via oral gavage once daily. Tumor volume and body weight are monitored regularly over the treatment course (e.g., 7 days) [1].
- **Outcome Measurement:** Tumor volume regression or growth inhibition in the treated group compared to the control group, with body weight monitoring used as an indicator of treatment-related toxicity.

Mechanism of Action and Signaling Pathways

CCT241161's mechanism is best understood in contrast to first-generation RAF inhibitors.



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CCT241161 simultaneously inhibits RAF dimers and SRC/LCK to block multiple resistance pathways.

Conclusion and Research Significance

CCT241161 represents a rational approach to overcoming the limitations of first-generation RAF inhibitors.

Its dual pan-RAF and SFK inhibitory profile allows it to:

- **Break Paradoxical Activation:** It does not induce the paradoxical activation of the MAPK pathway in RAS mutant cells, a common side effect of inhibitors like vemurafenib [2] [3].
- **Overcome Clinical Resistance:** It is effective in tumor models that have developed resistance to BRAF inhibitors or BRAF/MEK combinations, often mediated by enhanced RTK/SFK signaling [2] [3].
- **Provide Broader Activity:** Its mechanism supports its potential use as a first-line treatment for both BRAF and NRAS mutant melanomas and as a second-line option after resistance to current therapies emerges [2].

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References

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